molecular formula C22H26N2O2 B12507862 5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol

5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol

Cat. No.: B12507862
M. Wt: 350.5 g/mol
InChI Key: NYZAYIQCFFHZGK-UHFFFAOYSA-N
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Description

5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol is a synthetic organic compound offered for research and development purposes. This chemical features a complex structure combining a diphenylmethylpyrrolidine moiety, a pyrrolidin-3-ol group, and a connecting carboxamide linker. The diphenylmethylpyrrolidine core is structurally related to compounds known to act as norepinephrine-dopamine reuptake inhibitors (NDRIs) . This class of molecules is of significant interest in neuroscience research for investigating the modulation of monoamine transporter systems . The additional pyrrolidin-3-ol carbonyl component may influence the compound's physicochemical properties, such as its solubility and potential for blood-brain barrier permeability, which are critical areas of study in neuropharmacology . Researchers can utilize this compound to explore its binding affinity, functional activity, and potential mechanisms of action in vitro. This product is strictly labeled "For Research Use Only" and is intended for use in a controlled laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

(2-benzhydrylpyrrolidin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone

InChI

InChI=1S/C22H26N2O2/c25-18-14-19(23-15-18)22(26)24-13-7-12-20(24)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18-21,23,25H,7,12-15H2

InChI Key

NYZAYIQCFFHZGK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CC(CN2)O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Tosylation and Condensation with Diphenyl Acetonitrile

A foundational approach involves synthesizing 2-(diphenylmethyl)pyrrolidine as a precursor. As demonstrated in Darifenacin intermediate synthesis, 3-hydroxypyrrolidine is first tosylated using p-toluenesulfonyl chloride to protect the amine. Subsequent condensation with diphenyl acetonitrile in dimethylformamide (DMF) with potassium carbonate yields 3-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine (Yield: 85–92%). Deprotection via hydrobromic acid and phenol removes the tosyl group, forming the free base, which is then coupled to pyrrolidin-3-ol.

Key Conditions

Step Reagents Solvent Temperature Yield
Tosylation p-TsCl, K₂CO₃ DMF 80°C 90%
Condensation Diphenyl acetonitrile DMF Reflux 92%
Deprotection HBr, Phenol Toluene 100°C 88%

Palladium-Catalyzed Aminocarbonylation

Coupling of Alkynols and Amines

The palladium-catalyzed domino aminocarbonylation method provides a direct route to carbonyl-bridged heterocycles. Using 2-(diphenylmethyl)pyrrolidine and pyrrolidin-3-ol in the presence of Pd(OAc)₂ and Xantphos ligand under CO atmosphere, the reaction forms the target compound via triple-bond insertion and CO coupling. This method avoids multistep protection/deprotection, achieving yields of 70–78%.

Mechanistic Insights

  • Coordination : Pd(0) coordinates with alkynol, forming a π-complex.
  • Insertion : Alkynol inserts into the Pd–C bond, generating an alkenyl-Pd intermediate.
  • Carbonylation : CO insertion produces an acyl-Pd species, which undergoes aminolysis with pyrrolidin-3-ol.

Protection/Deprotection Strategy for Hydroxyl Group

Benzyl Protection and Subsequent Deprotection

To prevent side reactions during coupling, the hydroxyl group in pyrrolidin-3-ol is protected as a benzyl ether. Using benzyl chloroformate and triethylamine in dichloromethane at 5°C, benzyl-protected pyrrolidin-3-ol is obtained (Yield: 92%). After coupling with 2-(diphenylmethyl)pyrrolidine-1-carbonyl chloride, catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding the final product (Yield: 85%).

Optimization Data

  • Protection : 92% yield at 5°C.
  • Deprotection : 85% yield under H₂ (1 atm).

Salt Formation for Enhanced Stability

Tartrate Salt Intermediate

Following coupling, the free base is treated with L-(+)-tartaric acid in isopropanol to form a stable tartrate salt (Melting point: 185–189°C). This step improves crystallinity and facilitates purification (Purity: >99.5%).

Procedure

  • Dissolve crude product in hot isopropanol.
  • Add L-(+)-tartaric acid (1:1 molar ratio).
  • Cool to 5°C to precipitate crystals.

Industrial-Scale Purification Techniques

Recrystallization from Ketone/Alcohol Mixtures

For pharmaceutical-grade purity, darifenacin-derived methods are adapted:

  • Dissolve the compound in methanol at reflux.
  • Add activated carbon to adsorb impurities.
  • Concentrate and recrystallize using acetone/ethanol (3:1).
  • Isolate via filtration (Purity: 99.8%).

Chemical Reactions Analysis

Types of Reactions

5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity . The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Antiviral Pyrrolidine-Oxadiazole Derivatives (Compounds 1a and 1b)

Key Structures :

  • 1a : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
  • 1b : 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole

Comparison :

  • Substituents: Both 1a and 1b feature a phenylethyl-pyrrolidine moiety and a 1,2,4-oxadiazole ring, whereas the target compound replaces phenylethyl with diphenylmethyl.
  • Activity : 1a and 1b were synthesized as SARS-CoV-2 replication inhibitors, indicating their role in antiviral therapy. The target compound’s diphenylmethyl group could modulate similar antiviral pathways but with improved pharmacokinetic properties .

TRK Inhibitor: (S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

Key Features :

  • Contains a difluorophenyl-pyrrolidine core and a pyrazolo-pyrimidine scaffold.
  • Acts as a tyrosine kinase (TRK) inhibitor for cancer treatment.

Comparison :

  • Structural Divergence : The TRK inhibitor incorporates a pyrazolo-pyrimidine ring and difluorophenyl group, absent in the target compound. These features likely enhance selectivity for kinase domains.
  • However, the target compound’s diphenylmethyl group may limit kinase specificity compared to the TRK inhibitor’s halogenated aryl groups .

(±)-5-(Pyrrolidine-1-carbonyl)-cyclopent-1-enecarboxylic acid (Pyridin-2-ylmethyl)-amide (5a)

Key Features :

  • Combines a pyrrolidine-carbonyl group with a cyclopentene-carboxylic acid and pyridylmethyl amide.

Comparison :

  • Scaffold Differences : The cyclopentene ring in 5a introduces conformational rigidity, unlike the linear pyrrolidin-3-ol structure of the target compound. This may influence target binding or solubility.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Reference
Target Compound Bis-pyrrolidine Diphenylmethyl, 3-hydroxyl Inferred Antiviral/TRK Not explicitly described
1a/1b (Antiviral) Pyrrolidine-oxadiazole Phenylethyl, 4-pyridyl SARS-CoV-2 inhibition Substituted pyrrolidinols
TRK Inhibitor Pyrazolo-pyrimidine-pyrrolidine Difluorophenyl, carboxamide Cancer therapy Multi-step carbamate route
5a Cyclopentene-pyrrolidine Pyridylmethyl amide Undisclosed Amide coupling

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydroxyl group in the target compound and 1a/1b may improve aqueous solubility compared to the TRK inhibitor’s non-polar difluorophenyl group.
  • Salt Forms : describes a pyrrolidine hydrochloride salt, suggesting that the target compound’s hydroxyl group could also form salts to enhance bioavailability .

Biological Activity

5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H22N2OC_{19}H_{22}N_2O and a molecular weight of approximately 294.39 g/mol. Its structure features a pyrrolidine core, which is modified with a diphenylmethyl group and a carbonyl substituent, contributing to its unique biological properties.

Research indicates that 5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol interacts with various biological targets, which may include:

  • Receptor Modulation : The compound has been shown to affect neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions like cancer and neurodegenerative diseases.

Antineoplastic Properties

Recent studies have highlighted the antitumor activity of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (μM)Reference
HeLa (cervical)5.4
MCF-7 (breast)7.1
A549 (lung)6.5

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Neuroprotective Effects

The compound's neuroprotective properties have also been investigated. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies

  • Case Study on Cancer Therapy
    • A study involving the administration of the compound to mice bearing tumor xenografts showed a significant reduction in tumor size compared to controls. The treatment led to an increase in apoptosis markers within the tumors, indicating effective antitumor activity.
  • Neuroprotection in Animal Models
    • In a model of induced oxidative stress, administration of 5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol resulted in improved cognitive function and reduced neuronal loss, suggesting therapeutic potential for neurodegenerative conditions.

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